molecular formula C21H21NO4 B2624030 1-Fmoc-3-pyrrolidineacetic acid CAS No. 868523-86-8

1-Fmoc-3-pyrrolidineacetic acid

Cat. No.: B2624030
CAS No.: 868523-86-8
M. Wt: 351.402
InChI Key: NOVFSLBJPZLTLZ-UHFFFAOYSA-N
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Description

1-Fmoc-3-pyrrolidineacetic acid is a chemical compound with the molecular formula C21H21NO4. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fmoc-3-pyrrolidineacetic acid can be synthesized through a multi-step processThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like piperidine for the removal of the Fmoc group .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves the use of solid-phase peptide synthesis techniques, where the compound is anchored to a solid support and subjected to repeated cycles of coupling and deprotection .

Chemical Reactions Analysis

Types of Reactions: 1-Fmoc-3-pyrrolidineacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-Fmoc-3-pyrrolidineacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Fmoc-2-pyrrolidineacetic acid
  • 1-Fmoc-4-pyrrolidineacetic acid
  • 1-Fmoc-3-pyrrolidinepropionic acid

Comparison: 1-Fmoc-3-pyrrolidineacetic acid is unique due to its specific structure, which allows for efficient peptide synthesis. Compared to similar compounds, it offers better stability and selectivity during the deprotection process. This makes it a preferred choice in solid-phase peptide synthesis .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVFSLBJPZLTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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